molecular formula C17H30ClN3O B5346424 N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride

N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride

Cat. No. B5346424
M. Wt: 327.9 g/mol
InChI Key: ULUWTGYJUWSXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, also known as memantine, is a drug used in the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates glutamate neurotransmission. Memantine has been shown to improve cognitive function in patients with moderate to severe Alzheimer's disease.

Mechanism of Action

Memantine works by blocking the excessive activation of NMDA receptors by glutamate, a neurotransmitter that is involved in learning and memory. Excessive activation of NMDA receptors can lead to neuronal damage and death, which is a hallmark of many neurological disorders. By regulating glutamate neurotransmission, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride helps to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
Memantine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It also enhances neurotrophic factors, which are essential for neuronal survival and growth. Memantine has been shown to improve synaptic plasticity, which is the ability of neurons to adapt and change in response to experience and learning.

Advantages and Limitations for Lab Experiments

Memantine has several advantages for lab experiments, including its ability to regulate glutamate neurotransmission and protect neurons from damage. It is also relatively safe and well-tolerated, with few side effects. However, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has some limitations, including its non-specific binding to other receptors and potential interactions with other drugs.

Future Directions

There are several future directions for research on N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, including its potential use in combination with other drugs for the treatment of neurological disorders. Memantine has been shown to have synergistic effects with other drugs, such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Other future directions include the development of more specific NMDA receptor antagonists and the investigation of this compound's effects on other neurotransmitter systems, such as dopamine and serotonin.

Synthesis Methods

Memantine is synthesized through a multi-step process that involves the reaction of 1-Adamantylamine with 4-Methylpiperazin-1-ylacetyl chloride in the presence of a base. The resulting intermediate is then converted to N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride through a reaction with hydrochloric acid.

Scientific Research Applications

Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In Alzheimer's disease, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to improve cognitive function and delay disease progression. In Parkinson's disease, this compound has been shown to improve motor function and reduce dyskinesias. In traumatic brain injury and stroke, this compound has been shown to reduce neuronal damage and improve functional outcomes.

properties

IUPAC Name

N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O.ClH/c1-19-2-4-20(5-3-19)11-16(21)18-17-14-7-12-6-13(9-14)10-15(17)8-12;/h12-15,17H,2-11H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUWTGYJUWSXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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